molecular formula C18H14Br2N2O4S B13947316 4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 532432-36-3

4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

Cat. No.: B13947316
CAS No.: 532432-36-3
M. Wt: 514.2 g/mol
InChI Key: MXLNPHZYUOVYLX-UHFFFAOYSA-N
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Description

4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes bromine atoms, methoxy groups, and a benzoic acid moiety, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Condensation: The reaction of 3,5-dibromo-2-methoxybenzaldehyde with prop-2-enoyl chloride to form the corresponding enone.

    Thioamide Formation: The reaction of the enone with thioamide to form the carbamothioyl intermediate.

    Coupling: The final coupling of the intermediate with 4-aminobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the enone group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the methoxy and enone groups.

    4-Methoxybenzoic acid: Lacks the bromine atoms and the enone group.

    3,5-Dibromo-2-methoxybenzaldehyde: An intermediate in the synthesis of the target compound.

Uniqueness

4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine atoms and a methoxy group enhances its versatility in chemical synthesis and its potential as a pharmacologically active compound.

Properties

CAS No.

532432-36-3

Molecular Formula

C18H14Br2N2O4S

Molecular Weight

514.2 g/mol

IUPAC Name

4-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C18H14Br2N2O4S/c1-26-16-11(8-12(19)9-14(16)20)4-7-15(23)22-18(27)21-13-5-2-10(3-6-13)17(24)25/h2-9H,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

MXLNPHZYUOVYLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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